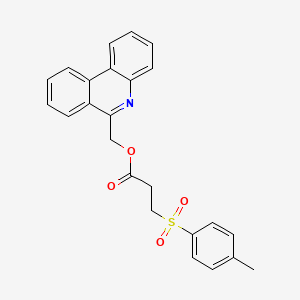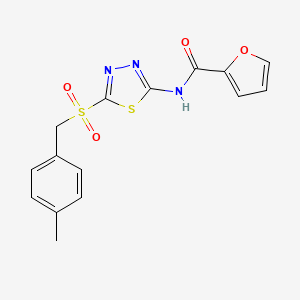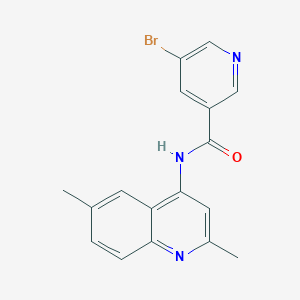![molecular formula C12H13Cl3N2O3S B12197685 1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine](/img/structure/B12197685.png)
1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine is a complex organic compound that belongs to the piperazine family. Piperazine derivatives are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of an acetyl group, a trichlorophenyl sulfonyl group, and a piperazine ring, making it a unique and versatile molecule in various scientific research fields.
Preparation Methods
The synthesis of 1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine typically involves multiple steps, starting with the preparation of the piperazine ring. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts . The reaction conditions often include the use of bases such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) to facilitate the cyclization process. Industrial production methods may involve large-scale synthesis using similar routes but optimized for higher yields and purity.
Chemical Reactions Analysis
1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.
Substitution: Electrophilic aromatic substitution reactions can occur on the trichlorophenyl ring, allowing for further functionalization. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions
Scientific Research Applications
1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound’s unique structure makes it a valuable tool in studying biological pathways and interactions.
Medicine: Piperazine derivatives are often explored for their potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperazine ring can interact with various receptors in the body, leading to diverse biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
1-Acetyl-4-[(2,3,4-trichlorophenyl)sulfonyl]piperazine can be compared with other piperazine derivatives such as:
1-Acetyl-4-(4-hydroxyphenyl)piperazine: Known for its use in the synthesis of ketoconazole and other pharmaceuticals.
1-Acetyl-4-(2-methylphenyl)piperazine: Used in various organic synthesis applications. The uniqueness of this compound lies in its trichlorophenyl sulfonyl group, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C12H13Cl3N2O3S |
|---|---|
Molecular Weight |
371.7 g/mol |
IUPAC Name |
1-[4-(2,3,4-trichlorophenyl)sulfonylpiperazin-1-yl]ethanone |
InChI |
InChI=1S/C12H13Cl3N2O3S/c1-8(18)16-4-6-17(7-5-16)21(19,20)10-3-2-9(13)11(14)12(10)15/h2-3H,4-7H2,1H3 |
InChI Key |
QVPCMKRERKSMRR-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)N1CCN(CC1)S(=O)(=O)C2=C(C(=C(C=C2)Cl)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N~1~-(3-chlorophenyl)-2-[(6-oxo-6H-benzo[c]chromen-3-yl)oxy]acetamide](/img/structure/B12197611.png)
![1-(2,4-Dimethylphenyl)-3-[(4-ethoxyphenyl)amino]azolidine-2,5-dione](/img/structure/B12197617.png)
![3-ethyl-2-methyl-1-(prop-2-en-1-yl)pyrimido[1,2-a]benzimidazol-4(1H)-one](/img/structure/B12197627.png)

![4-Methyl-3-oxo-2-(3-pyridylmethylene)benzo[3,4-b]furan-6-yl acetate](/img/new.no-structure.jpg)

amine](/img/structure/B12197659.png)
![2-(4-{[1-(3-Chloro-4-fluorophenyl)-2,5-dioxoazolidin-3-yl]amino}phenyl)acetic acid](/img/structure/B12197662.png)
![N-[2-(4-hydroxyphenyl)ethyl]-2-[(5Z)-5-(3-methoxybenzylidene)-2,4-dioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B12197665.png)
![(4E)-4-[hydroxy(2-methyl-2,3-dihydro-1-benzofuran-5-yl)methylidene]-1-(3-methoxypropyl)-5-(5-methylfuran-2-yl)pyrrolidine-2,3-dione](/img/structure/B12197672.png)
![N-[2-(3,4-dimethoxyphenyl)-4-oxo-4H-chromen-6-yl]-3-(3-methoxy-1,2-oxazol-5-yl)propanamide](/img/structure/B12197673.png)



